Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate
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Overview
Description
Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound is known for its high purity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate typically involves the reaction of 4-cyano-1H-pyrrole-2-carboxylic acid with methyl 4-aminobutanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyano-1H-pyrrole-2-carboxylate: Similar structure but lacks the butanoate moiety.
Methyl 4-chloro-1H-pyrrole-2-carboxylate: Contains a chlorine atom instead of a cyano group.
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Contains bromine atoms at positions 4 and 5.
Uniqueness
Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the butanoate moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H13N3O3 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 4-[(4-cyano-1H-pyrrole-2-carbonyl)amino]butanoate |
InChI |
InChI=1S/C11H13N3O3/c1-17-10(15)3-2-4-13-11(16)9-5-8(6-12)7-14-9/h5,7,14H,2-4H2,1H3,(H,13,16) |
InChI Key |
MRQJXKMLAQXTSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CC(=CN1)C#N |
Origin of Product |
United States |
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